3-Amino-N-isopropyl-1H-1,2,4-triazole-5-carboxamide chemical properties and structure
3-Amino-N-isopropyl-1H-1,2,4-triazole-5-carboxamide chemical properties and structure
An In-Depth Technical Guide to 3-Amino-N-isopropyl-1H-1,2,4-triazole-5-carboxamide: Properties and Structure
Disclaimer: The compound 3-Amino-N-isopropyl-1H-1,2,4-triazole-5-carboxamide is not extensively documented in publicly accessible scientific literature. This guide, therefore, presents a predictive analysis of its chemical properties, structure, and synthesis based on the well-established chemistry of its constituent functional groups: the 3-amino-1,2,4-triazole core and the N-isopropyl carboxamide moiety. This document is intended to serve as a foundational resource for researchers initiating studies on this or structurally related molecules.
Introduction: The Significance of the 1,2,4-Triazole Scaffold
The 1,2,4-triazole ring is a prominent pharmacophore in medicinal chemistry, recognized for its metabolic stability and its role as a bioisostere for amide bonds.[1] Derivatives of 1,2,4-triazole exhibit a wide spectrum of biological activities, including antifungal, antibacterial, anticancer, and anticonvulsant properties.[1][2][3] The 3-amino-1,2,4-triazole nucleus, in particular, serves as a versatile building block for synthesizing novel bioactive compounds and fused heterocyclic systems.[2][4] This guide focuses on the N-isopropyl carboxamide derivative at the 5-position, a modification aimed at exploring structure-activity relationships and potentially enhancing pharmacokinetic profiles.
Chemical Structure and Predicted Properties
The fundamental structure of the target compound combines the heterocyclic 3-amino-1,2,4-triazole ring with an N-isopropyl amide functional group.
Caption: Annular prototropic tautomerism.
Note: Placeholder images are used in the DOT script above. In a real-world scenario, these would be replaced with actual chemical structure images.
Theoretical studies on the parent 3-amino-1,2,4-triazole suggest that the 1H and 2H tautomers are nearly equal in energy in the gas phase. [2]NMR studies of related compounds in DMSO-d6 often show broad signals for the triazole ring carbons and exchangeable protons, indicating that tautomeric exchange is occurring on the NMR timescale. [5]
Proposed Synthesis and Characterization
A logical and efficient synthetic route to the target compound involves the direct amidation of its carboxylic acid precursor, 3-Amino-1H-1,2,4-triazole-5-carboxylic acid.
Synthetic Workflow
The synthesis can be achieved via a one-pot condensation reaction mediated by a suitable coupling agent to facilitate amide bond formation between the carboxylic acid and isopropylamine. [6][7]
Caption: Proposed synthetic workflow diagram.
Experimental Protocol: Amide Coupling
Objective: To synthesize 3-Amino-N-isopropyl-1H-1,2,4-triazole-5-carboxamide.
Materials:
-
3-Amino-1H-1,2,4-triazole-5-carboxylic acid (1.0 eq) [8][9]* Isopropylamine (1.2 eq) [10]* N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 eq) [7]* Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-Amino-1H-1,2,4-triazole-5-carboxylic acid (1.0 eq).
-
Add anhydrous DCM or DMF to dissolve or suspend the starting material.
-
Add isopropylamine (1.2 eq) to the mixture and stir for 5-10 minutes at room temperature.
-
In a separate container, dissolve the coupling agent (DCC or EDC, 1.1 eq) in a minimal amount of the same anhydrous solvent.
-
Add the coupling agent solution dropwise to the reaction mixture, maintaining the temperature at 0-5 °C with an ice bath.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, if DCC was used, a white precipitate of dicyclohexylurea (DCU) will form. Filter the reaction mixture to remove the DCU. If EDC was used, the byproduct is water-soluble and can be removed during an aqueous workup.
-
Wash the filtrate with dilute HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography to yield the pure product.
Justification: The use of a carbodiimide coupling agent like DCC or EDC is crucial. A direct reaction between the carboxylic acid and amine would likely result in an acid-base reaction, forming a salt. The coupling agent activates the carboxylic acid by converting the hydroxyl group into a good leaving group, thus facilitating nucleophilic attack by the amine. [7]
Predicted Spectral Data
Spectroscopic analysis is essential for structural confirmation. The following tables outline the predicted key signals.
Table 1: Predicted ¹H and ¹³C NMR Spectral Data (in DMSO-d₆)
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| ¹H NMR | |||
| NH (triazole) | 11.5 - 12.5 | Broad singlet | Exchangeable proton, position can vary significantly. [1] |
| NH (amide) | 7.8 - 8.5 | Doublet | Coupling with the isopropyl CH. |
| NH₂ (amino) | 5.5 - 6.5 | Broad singlet | Exchangeable protons. [1] |
| CH (isopropyl) | 3.8 - 4.2 | Septet or multiplet | Coupled to both the amide NH and the two methyl groups. |
| CH₃ (isopropyl) | 1.1 - 1.3 | Doublet | Two equivalent methyl groups coupled to the CH. |
| ¹³C NMR | |||
| C=O (amide) | 160 - 165 | Singlet | Typical range for an amide carbonyl carbon. |
| C3, C5 (triazole) | 150 - 165 | Two singlets | The exact shifts depend on the dominant tautomer. [1] |
| CH (isopropyl) | 40 - 45 | Singlet | |
| CH₃ (isopropyl) | 21 - 23 | Singlet | [11] |
Note: Chemical shifts are estimates based on data for similar structures and can vary based on solvent and concentration. [12][13] Table 2: Predicted Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Notes |
| 3450 - 3100 | N-H stretching | Multiple bands expected from NH₂, amide NH, and triazole NH. [14] |
| 3000 - 2850 | C-H stretching | Aliphatic C-H from the isopropyl group. [1] |
| 1680 - 1640 | C=O stretching (Amide I) | A strong, characteristic absorption for the amide carbonyl. [14][15] |
| 1640 - 1590 | N-H bending (Amine/Amide II) | Bending vibrations from the primary amine and secondary amide. [14] |
| 1580 - 1400 | C=N, N=N stretching | Ring stretching vibrations of the triazole core. [16][17] |
Potential Biological Activity and Applications
Given the extensive biological activities of 3-amino-1,2,4-triazole derivatives, the title compound is a candidate for screening in various drug discovery programs.
-
Antimicrobial/Antifungal Agents: The 1,2,4-triazole core is present in numerous antifungal drugs. [1][3]This compound could be evaluated for its efficacy against pathogenic fungi and bacteria.
-
Enzyme Inhibition: 3-amino-1,2,4-triazole itself is known to inhibit certain enzymes. [18]Derivatives are explored as inhibitors for targets like kinases and demethylases. [2]The N-isopropyl carboxamide moiety could influence binding affinity and selectivity for various enzymatic targets.
-
Agrochemicals: Many 1,2,4-triazole derivatives are used as fungicides or herbicides in agriculture. [19] The introduction of the N-isopropyl group may enhance lipophilicity compared to the parent carboxylic acid, potentially improving cell permeability and oral bioavailability, which are critical parameters in drug development.
Conclusion
This technical guide provides a predictive but scientifically grounded overview of 3-Amino-N-isopropyl-1H-1,2,4-triazole-5-carboxamide. By deconstructing the molecule into its core components, we have proposed its key chemical properties, a viable synthetic route, and expected characterization data. The structural analysis highlights the importance of tautomerism, a key feature of the 1,2,4-triazole ring that will influence its chemical and biological behavior. This document serves as a roadmap for researchers to synthesize, characterize, and explore the potential of this novel compound in the fields of medicinal chemistry and materials science.
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